S-15176 falls under the category of pharmaceutical compounds with potential applications in metabolic disorders. Its classification relates to its role in mitochondrial bioenergetics and its ability to modulate cellular energy metabolism.
The synthesis of S-15176 involves multiple steps that typically include the formation of the piperazine core and subsequent modifications to introduce functional groups such as the thiophenyl and trimethoxybenzyl moieties. Specific synthetic routes have not been detailed in the available literature, but they generally follow established organic synthesis techniques involving coupling reactions and functional group transformations.
The synthesis may include:
The molecular structure of S-15176 can be represented by its chemical formula, which includes various functional groups that contribute to its biological activity. The compound features a piperazine ring, a thiophenyl group, and multiple methoxy substituents.
Key structural data includes:
S-15176 has been shown to interact with mitochondrial complexes, particularly affecting the electron transport chain. The compound inhibits complex III activity, leading to alterations in mitochondrial respiration and reactive oxygen species (ROS) production .
In vitro studies have demonstrated that S-15176:
The mechanism by which S-15176 exerts its effects involves:
Experimental results indicate that treatment with S-15176 can reverse some ultrastructural abnormalities in mitochondria associated with T2DM .
S-15176 is typically presented as a crystalline solid. The solubility profile suggests it dissolves well in organic solvents like dimethylsulfoxide but may have limited solubility in water.
Key chemical properties include:
Relevant data from studies indicate that S-15176 maintains stability during standard laboratory handling conditions .
S-15176 has potential applications in:
Ongoing research continues to explore the full therapeutic potential of S-15176, particularly its role in preventing or mitigating mitochondrial injury in metabolic disorders .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: